2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide
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Overview
Description
2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.3]heptane ring system, which is fused with a phenyl group and a sulfonyl group. The compound’s molecular formula is C20H22N2O4S, and it has a molecular weight of 386.5 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide typically involves multiple steps, starting with the construction of the spirocyclic core. One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles . The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phenoxy derivatives.
Scientific Research Applications
2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic drugs and materials.
Biology: Its unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-2-azaspiro[3.3]heptane
- 2-azaspiro[3.3]heptane-derived amino acids
- 2-(3-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
Uniqueness
What sets 2-[4-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)phenoxy]acetamide apart from similar compounds is its combination of a spirocyclic core with a sulfonyl group and a phenoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c21-19(23)12-26-17-6-8-18(9-7-17)27(24,25)22-13-20(14-22)10-16(11-20)15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H2,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INACARGJFSCTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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